Ethyl dichlorocarbamate
Overview
Description
Synthesis Analysis
The synthesis of ethyl dichlorocarbamate-related compounds often involves reactions of dithiocarbamates with organic solvents or specific reagents. For instance, sodium N,N-diethyldithiocarbamate reacts with methylene chloride to yield high-purity dithiocarbamate esters. These reactions showcase the reactivity of dithiocarbamate derivatives and highlight methodologies that could potentially be applied to the synthesis of ethyl dichlorocarbamate (Heckley, Holah, Hughes, & Leh, 1970).
Molecular Structure Analysis
The molecular structure of compounds closely related to ethyl dichlorocarbamate, such as O-ethyl-N-phenylthiocarbamate, has been elucidated through crystallography. These analyses reveal that the −OC(=S)N(H) chromophore is nearly planar, indicating substantial π-electron delocalization over the moiety. This structural insight provides a foundation for understanding the electronic characteristics of ethyl dichlorocarbamate derivatives (Taylor & Tiekink, 1994).
Chemical Reactions and Properties
Reactions involving ethyl dichlorocarbamate derivatives, such as the chlorination of indole derivatives, demonstrate the compound's reactivity towards nucleophilic substitution and addition reactions. These reactions yield diverse products, showcasing the chemical versatility of ethyl dichlorocarbamate and its derivatives in organic synthesis (Muchowski, 1970).
Physical Properties Analysis
The crystal and molecular structure investigations of related dithiocarbamate compounds offer insights into the physical properties of ethyl dichlorocarbamate. For example, studies on cis-dichlorobis(N,N-dimethyl-O-ethylthiocarbamate)platinum(II) reveal specific crystalline structures and bonding patterns, which can be indicative of the physical characteristics of ethyl dichlorocarbamate analogs (Bardi, Piazzesi, & Sindellari, 1981).
Chemical Properties Analysis
The reactivity and chemical behavior of ethyl dichlorocarbamate can be inferred from studies on its analogs and derivatives. For example, the kinetics of oxidation reactions involving ethyl chlorocarbamate, a related compound, have been thoroughly investigated, providing valuable information on reaction mechanisms and the influence of substituents on reactivity (Jain & Banerji, 1988).
Scientific Research Applications
Ethylenebis(dithiocarbamate) (EBDC) fungicides, metabolized to Ethylenethiourea (ETU), are heavily used in agriculture. Studies have shown that EBDCs can affect the thyroid gland and the lymphocyte genome among heavily exposed workers (Steenland et al., 1997).
Ethyl dichlorocarbamate is used in chemical transformations. For example, it can convert NN-dimethylindole-2- and -3-carboxamides into various chlorinated products (Acheson et al., 1979).
In analytical chemistry, methods have been developed to determine the presence of Ethylenethiourea (ETU), a major metabolite of ethylenebisdithiocarbamate pesticides, in human urine (Fustinoni et al., 2005).
Ethyl N,N-dichlorocarbamate's reaction with indole-2-carboxylic acid leads to the formation of various chlorinated oxindoles, suggesting its utility in organic synthesis (Muchowski, 1970).
The occurrence of ETU, a degradation product of ethylenebisdithiocarbamates, in the population living near vineyards has been studied, with a focus on its impact on health (Sammartano et al., 2019).
Ethyl dichlorocarbamate is used in the field of agriculture as well, as evidenced by studies on the interaction of certain herbicides and chemicals like EPTC with crops (Beste & Schreiber, 1970).
Safety And Hazards
Future Directions
While specific future directions for Ethyl dichlorocarbamate are not mentioned in the search results, the development of carbohydrate-containing drugs, which includes compounds like Ethyl dichlorocarbamate, is an active area of research . Potential directions include pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials .
properties
IUPAC Name |
ethyl N,N-dichlorocarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl2NO2/c1-2-8-3(7)6(4)5/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGGNOFZZFFFLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00160017 | |
Record name | N,N-Dichlorourethan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00160017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl dichlorocarbamate | |
CAS RN |
13698-16-3 | |
Record name | N,N-Dichlorourethan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013698163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13698-16-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211534 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Dichlorourethan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00160017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Dichlorourethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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